molecular formula C8H5ClN2O2 B12814841 Methyl 6-chloro-3-cyanopicolinate

Methyl 6-chloro-3-cyanopicolinate

Cat. No.: B12814841
M. Wt: 196.59 g/mol
InChI Key: DYBRMAQYEOIJQQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-cyanopicolinate is a chemical compound with the molecular formula C8H5ClN2O2 It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-3-cyanopicolinate typically involves the chlorination of methyl 3-cyanopicolinate. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-3-cyanopicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted picolinates.

    Reduction: Formation of 6-chloro-3-aminopicolinate.

    Oxidation: Formation of 6-chloro-3-cyanopicolinic acid.

Scientific Research Applications

Methyl 6-chloro-3-cyanopicolinate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-cyanopicolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and chlorine groups enhances its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

  • Methyl 6-chloropyridine-3-carboxylate
  • Methyl 6-chloronicotinate
  • 6-chloropicolinic acid

Comparison: Methyl 6-chloro-3-cyanopicolinate is unique due to the presence of both a cyano group and a chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, Methyl 6-chloropyridine-3-carboxylate lacks the cyano group, which may result in different reactivity and applications. Similarly, 6-chloropicolinic acid, with a carboxylic acid group instead of a methyl ester, exhibits different solubility and reactivity profiles.

Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

methyl 6-chloro-3-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)7-5(4-10)2-3-6(9)11-7/h2-3H,1H3

InChI Key

DYBRMAQYEOIJQQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)C#N

Origin of Product

United States

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